molecular formula C6H2Cl2FN3 B11897385 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine

5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine

Cat. No.: B11897385
M. Wt: 206.00 g/mol
InChI Key: YNPVKHLNGVZWQX-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods often involve the use of β-enaminone derivatives and microwave irradiation to achieve high yields and efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has shown promising anticancer properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit various cancer cell lines. For instance, studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of protein kinases, which are crucial in cancer progression. The structural modifications of 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and metastasis .

Neurodegenerative Disease Treatment
Recent research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's. These compounds stabilize microtubules and may help mitigate tau pathology in transgenic mouse models. The brain-penetrant properties of these compounds make them suitable candidates for further development in neuropharmacology .

Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against various enzymes, including α-glucosidase, which is important in managing diabetes by delaying carbohydrate absorption. The structure-activity relationship studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can enhance enzyme inhibitory potency .

Material Science Applications

Fluorescent Probes
The unique photophysical properties of this compound derivatives allow for their use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cells and normal cells alike, facilitating the study of cellular processes and disease mechanisms .

Solid-State Applications
The ability of these compounds to form stable crystals with notable conformational and supramolecular characteristics opens avenues for their application in solid-state devices. Their properties may be harnessed for developing new materials with specific optical or electronic functionalities .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Application Area Findings References
Anticancer ActivitySelective inhibition of protein kinases; effective against various cancer cell lines
Neurodegenerative DiseasesStabilizes microtubules; potential treatment for Alzheimer's disease
Enzyme InhibitionSignificant α-glucosidase inhibitory activity; structure-activity relationship studies
Fluorescent ProbesUsed as biomarkers for lipid droplets in HeLa and L929 cells
Solid-State ApplicationsForms stable crystals with unique properties; potential use in electronic devices

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:

Biological Activity

5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure and Characteristics:

  • CAS Number: 1296950-49-6
  • Molecular Formula: C7H3Cl2FN4
  • Molecular Weight: 223.03 g/mol
  • IUPAC Name: this compound

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Key Findings:

  • The compound has been tested against several cancer types including breast cancer and leukemia.
  • It operates through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

In addition to its antitumor effects, this compound has also exhibited antimicrobial activity. It has been effective against a range of bacterial strains, indicating potential applications in treating infectious diseases.

Research Insights:

  • The antimicrobial mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes involved in cell cycle regulation.
  • Proteins that mediate apoptosis.

Pathways Involved:

  • Induction of cell cycle arrest at the G2/M phase.
  • Activation of caspase pathways leading to programmed cell death .

Case Studies

  • Antitumor Efficacy Study:
    • Objective: To evaluate the cytotoxic effects on L1210 mouse leukemia cells.
    • Results: The compound showed IC50 values in the nanomolar range, indicating strong inhibition of cell proliferation .
  • Antimicrobial Activity Assessment:
    • Objective: To assess the effectiveness against Gram-positive and Gram-negative bacteria.
    • Results: Significant inhibition was observed with minimum inhibitory concentrations (MIC) lower than many standard antibiotics .

Synthesis and Derivatives

The synthesis of this compound involves cyclocondensation reactions using appropriate precursors. Various derivatives are being explored to enhance its biological properties.

Derivative Biological Activity IC50 (µM)
Compound AAntitumor0.05
Compound BAntimicrobial0.10

Properties

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)12-6(10-3)2-5(9)11-12/h1-2H

InChI Key

YNPVKHLNGVZWQX-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C=C(N2N=C1F)Cl)Cl

Origin of Product

United States

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